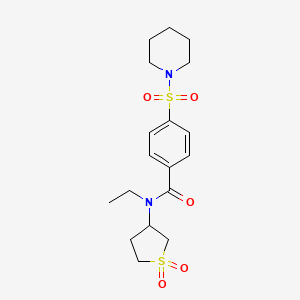

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S2/c1-2-20(16-10-13-26(22,23)14-16)18(21)15-6-8-17(9-7-15)27(24,25)19-11-4-3-5-12-19/h6-9,16H,2-5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGSCYUMQHFEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Analog: Compound 2D216

Compound Name : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Structural Similarities :

- Shares the 4-(piperidin-1-ylsulfonyl)benzamide core.

- Contains a thiazole ring substituted with a 2,5-dimethylphenyl group.

Functional Differences :

- The thiazole ring in 2D216 may enhance π-stacking interactions, whereas the tetrahydrothiophene dioxide in the target compound could improve solubility due to its polar sulfone group.

- Activity : 2D216 demonstrated high potency in prolonging NF-κB activation, suggesting the sulfonylpiperidine benzamide scaffold is critical for adjuvant-enhancing effects .

Simplified Benzamide Derivatives

Compound Name : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Comparison :

- Retains the benzamide core but lacks sulfonylpiperidine or heterocyclic substituents.

- Features a 3,4-dimethoxyphenethyl group.

Functional Insights :

Antioxidant Benzamide Derivatives

Examples :

- N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8)

- N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10)

Structural Comparison :

- Replace sulfonylpiperidine with thiourea-linked aromatic or heterocyclic groups.

Activity :

ADMET Profiles of Benzamide Derivatives

While ADMET data for the target compound are unavailable, N-(phenylcarbamoyl)benzamide derivatives () show moderate intestinal absorption and low blood-brain barrier penetration. The sulfonylpiperidine group in the target compound may improve solubility but could affect cytochrome P450 interactions .

Data Table: Comparative Analysis of Benzamide Derivatives

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(piperidin-1-ylsulfonyl)benzamide?

- Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

- Temperature: Maintain 0–5°C during amidation to prevent side reactions (e.g., epimerization) .

- pH: Neutral to slightly basic conditions (pH 7–8) stabilize sulfonamide intermediates .

- Reagents: Use coupling agents (e.g., HBTU or BOP) for amide bond formation and sodium borohydride for selective reductions .

- Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate the target compound .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., tetrahydrothiophene sulfone at δ 3.1–3.5 ppm for CH₂ groups) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z ~463) .

- IR Spectroscopy: Identify sulfone (SO₂) stretches at ~1150–1300 cm⁻¹ and amide carbonyl (C=O) at ~1650 cm⁻¹ .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer:

- Target Screening: Use fluorescence polarization assays to measure binding affinities for sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) .

- Cellular Assays: Test cytotoxicity in cancer cell lines (e.g., IC₅₀ values via MTT assays) with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer:

- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding kinetics vs. cellular assays) .

- Structural Analysis: Compare crystallographic data (via SHELXL ) to confirm conformational stability under assay conditions.

- Solubility Adjustments: Pre-dissolve in DMSO with ≤0.1% final concentration to avoid solvent interference .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer:

- Core Modifications: Replace the piperidine sulfonamide with morpholine to assess steric/electronic effects on target binding .

- Substituent Scanning: Introduce halogens (e.g., -F, -Cl) at the benzamide para-position to enhance lipophilicity and membrane permeability .

- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonds with tetrahydrothiophene sulfone) .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

- Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement: Apply SHELXL with TWIN/BASF commands for twinned crystals, ensuring R-factor convergence below 5% .

- Validation: Check PLATON for symmetry errors and MolProbity for Ramachandran outliers .

Q. How can researchers investigate the metabolic stability of this compound?

- Methodological Answer:

- In Vitro Models: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .

- Metabolite ID: Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the tetrahydrothiophene ring) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for dose-response studies?

- Methodological Answer:

- Nonlinear Regression: Fit IC₅₀ curves with GraphPad Prism using a four-parameter logistic model (Hill slope ≥1.0) .

- Replicates: Perform triplicate runs with independent compound batches to assess batch-to-batch variability .

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation: Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours, monitoring degradation via HPLC .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots for shelf-life prediction .

Mechanistic & Target-Based Studies

Q. What computational tools predict binding modes with biological targets?

- Methodological Answer:

- Docking: Use AutoDock Vina or Glide to model interactions (e.g., sulfonamide oxygen hydrogen bonds with Arg-123 in carbonic anhydrase) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .

Q. How to validate target engagement in cellular environments?

- Methodological Answer:

- CETSA: Monitor thermal stabilization of the target protein via Western blot after compound treatment .

- BRET: Use NanoLuc-tagged targets to measure real-time compound binding in live cells .

Handling Complex Data

Q. What methods address discrepancies between computational predictions and experimental activity?

- Methodological Answer:

- Conformational Sampling: Perform metadynamics simulations to identify hidden binding poses .

- Proteomics Profiling: Use affinity pull-down assays with biotinylated analogs to identify off-target interactions .

Q. How to prioritize analogs for lead optimization?

- Methodological Answer:

- MPO Scoring: Rank compounds based on multi-parameter optimization (e.g., potency (IC₅₀ <1 μM), solubility (>50 μM), metabolic stability (t₁/₂ >60 min)) .

- Cluster Analysis: Group analogs by structural fingerprints (e.g., RDKit descriptors) to identify promising chemotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.